molecular formula C32H28N2O3 B2370848 N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide CAS No. 300772-68-3

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide

Cat. No.: B2370848
CAS No.: 300772-68-3
M. Wt: 488.587
InChI Key: DEIGVNIYXPVZID-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-isoindoline-1,3-dione derivatives, such as:

Uniqueness

What sets N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O3/c1-23-13-19-27(20-14-23)33(30(35)26-17-15-25(16-18-26)24-9-3-2-4-10-24)21-7-8-22-34-31(36)28-11-5-6-12-29(28)32(34)37/h2-6,9-20H,7-8,21-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIGVNIYXPVZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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